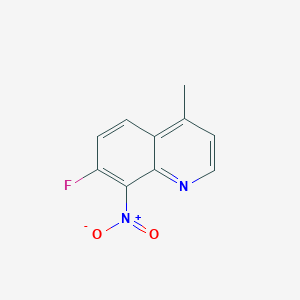

7-Fluoro-4-methyl-8-nitroquinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7FN2O2 |

|---|---|

Molecular Weight |

206.17 g/mol |

IUPAC Name |

7-fluoro-4-methyl-8-nitroquinoline |

InChI |

InChI=1S/C10H7FN2O2/c1-6-4-5-12-9-7(6)2-3-8(11)10(9)13(14)15/h2-5H,1H3 |

InChI Key |

GTFXPAFRKSEOIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC(=C(C2=NC=C1)[N+](=O)[O-])F |

Origin of Product |

United States |

In Depth Mechanistic Investigations of Chemical Transformations Involving 7 Fluoro 4 Methyl 8 Nitroquinoline

Elucidation of Reaction Pathways and Intermediate Species during Synthesis

The synthesis of 7-Fluoro-4-methyl-8-nitroquinoline is typically achieved through a multi-step sequence, beginning with the construction of the core quinoline (B57606) ring system, followed by functionalization. A common and effective method for forming the quinoline ring is the Skraup-Doebner-von Miller reaction.

The likely synthetic pathway commences with a fluoro- and methyl-substituted aniline (B41778), specifically 3-Fluoro-4-methylaniline . This precursor undergoes acid-catalyzed condensation with an α,β-unsaturated carbonyl compound. In the classic Skraup synthesis, glycerol (B35011) is used, which dehydrates in the presence of sulfuric acid to form acrolein in situ. The reaction proceeds through several key intermediate species.

Michael Addition: The reaction initiates with the 1,4-conjugate addition (Michael addition) of the aniline nitrogen to the acrolein.

Cyclization: The resulting amino-aldehyde intermediate undergoes an electrophilic cyclization onto the electron-rich aromatic ring.

Dehydration and Oxidation: The cyclized product, a 1,2-dihydroquinoline, is then dehydrated and subsequently oxidized to yield the aromatic 7-Fluoro-4-methylquinoline . The oxidant in a traditional Skraup reaction is often the arsenic acid or the nitrobenzene derivative of the starting aniline.

The final step is the regioselective nitration of the 7-Fluoro-4-methylquinoline. This is an electrophilic aromatic substitution reaction, typically carried out with a mixture of concentrated nitric acid and sulfuric acid (HNO₃/H₂SO₄). The position of nitration is directed by the existing substituents and the quinoline ring's electronic properties. The nitrogen atom of the quinoline ring deactivates the pyridinic ring towards electrophilic attack. Therefore, substitution occurs on the benzenoid ring. The C-8 position is activated by the C-4 methyl group and is sterically accessible, leading to the selective formation of the target compound, This compound .

Reactivity Studies of the Nitro Group at C-8

The nitro group at the C-8 position is a versatile functional handle that profoundly influences the molecule's reactivity and serves as a precursor for a wide range of derivatives.

The reduction of the C-8 nitro group to an amino group is a fundamental transformation, yielding 8-Amino-7-fluoro-4-methylquinoline . This reaction must be performed under conditions that selectively reduce the nitro functionality without affecting the fluoro substituent or the heterocyclic ring. A variety of reagents are effective for this purpose.

Catalytic hydrogenation is a common method, employing catalysts such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. This method is clean and efficient. Alternatively, metal-acid systems, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), are classic reagents for nitro group reduction. wikipedia.org Stannous chloride (SnCl₂) in ethanol or ethyl acetate also provides a mild and effective reduction. More modern methods offer high chemoselectivity, which is crucial for complex molecules. These methods are particularly advantageous as they avoid harsh acidic conditions and are tolerant of sensitive functional groups, including halogens. scispace.comjsynthchem.comorganic-chemistry.org

The reduction can sometimes be controlled to yield the intermediate N-(7-fluoro-4-methylquinolin-8-yl)hydroxylamine , although isolating this species can be challenging as it is readily reduced further to the amine.

| Reducing Agent/System | Typical Conditions | Selectivity Notes |

| H₂ / Pd-C | Methanol (B129727) or Ethanol, room temp. | Highly effective; can sometimes reduce the quinoline ring under harsh conditions. |

| SnCl₂·2H₂O | Ethanol, reflux | Mild conditions, good tolerance for other functional groups. |

| Fe / HCl or NH₄Cl | Ethanol/Water, reflux | Classic, cost-effective method. |

| NaBH₄ / Ni(PPh₃)₄ | Ethanol, room temp. | High selectivity for the nitro group over carbonyls and halogens. jsynthchem.com |

| Co₂(CO)₈ / H₂O | Dimethoxyethane (DME) | Versatile system that leaves halides and other reducible groups unaffected. scispace.com |

The resulting 8-Amino-7-fluoro-4-methylquinoline is a valuable intermediate for further derivatization.

Diazotization: The primary aromatic amine at C-8 can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl at low temperatures (0–5 °C). organic-chemistry.orgbyjus.comunacademy.com The mechanism involves the formation of a nitrosonium ion (NO⁺) electrophile, which is attacked by the amine. byjus.comunacademy.com The resulting 7-fluoro-4-methylquinoline-8-diazonium salt is a highly versatile intermediate. It can be subjected to a variety of nucleophilic substitution reactions (e.g., Sandmeyer reactions) to introduce a wide range of substituents at the C-8 position, such as halides (-Cl, -Br), cyano (-CN), or hydroxyl (-OH) groups, with the loss of stable nitrogen gas (N₂). organic-chemistry.org

Amidation: The amino group can readily react with acylating agents such as acid chlorides or anhydrides to form amides. nih.gov For example, reaction with acetyl chloride in the presence of a base would yield N-(7-fluoro-4-methylquinolin-8-yl)acetamide. This transformation is useful for modifying the electronic and steric properties of the substituent at C-8 and has been explored in the development of fluorescent probes. nih.gov

The Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful method for C-C or C-heteroatom bond formation on electron-deficient aromatic rings. organic-chemistry.orgwikipedia.org The C-8 nitro group strongly activates the quinoline ring of this compound for such transformations. VNS allows for the formal substitution of a hydrogen atom by a nucleophile. wikipedia.org

The mechanism involves the addition of a carbanion, which bears a leaving group (e.g., Cl, PhS, PhSO₂) at the carbanionic center, to an electrophilic position on the aromatic ring. organic-chemistry.org For 8-nitroquinolines, the reaction typically occurs at the C-5 or C-7 positions, which are para and ortho to the activating nitro group, respectively. kuleuven.be Since the C-7 position is blocked by fluorine in the target molecule, VNS would be expected to proceed at the C-5 position.

The reaction proceeds via the formation of a negatively charged σ-complex intermediate (a Meisenheimer-type adduct). nih.gov This is followed by a base-induced β-elimination of the leaving group from the carbanion's original substituent, which restores aromaticity and results in the net substitution of a hydrogen atom. organic-chemistry.org A key feature of VNS is that it often proceeds faster than the conventional SNAr displacement of a halogen atom located in an equally activated position. kuleuven.be

| Nucleophile Precursor | Carbanion Reagent | Resulting Substitution at C-5 |

| Chloromethyl phenyl sulfone | PhSO₂CH₂⁻ | Phenylsulfonylmethyl group |

| Chloroform (CHCl₃) | CCl₃⁻ | Dichloromethyl group (hydrolyzes to -CHO) |

| Trimethylsulfoxonium iodide | (CH₃)₂S(O)CH₂⁻ | Methyl group |

| Acetonitrile | ⁻CH₂CN | Cyanomethyl group |

Nucleophilic Aromatic Substitution (SNAr) Mechanisms on the Quinoline Ring

The presence of the strongly electron-withdrawing nitro group at C-8 also renders the quinoline ring susceptible to Nucleophilic Aromatic Substitution (SNAr), particularly at positions ortho or para to the nitro group.

In this compound, the fluorine atom at C-7 is positioned ortho to the C-8 nitro group, making it an excellent leaving group for an SNAr reaction. The accepted mechanism for SNAr is a two-step addition-elimination process. libretexts.org

Addition Step (Rate-Determining): A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (C-7). This attack breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized across the ring and, crucially, onto the oxygen atoms of the ortho-nitro group, which provides significant stabilization. libretexts.org

Elimination Step (Fast): The aromaticity is restored in a rapid subsequent step where the leaving group (fluoride ion) is expelled.

A fascinating aspect of SNAr reactions is the "element effect," which describes the relative reactivity of different halogens as leaving groups. nih.gov In contrast to SN1 and SN2 reactions where I > Br > Cl > F is the typical order of leaving group ability, in SNAr the order is often reversed: F > Cl > Br > I . nih.govlibretexts.org

Influence of Electron-Withdrawing Groups on Nucleophilic Attack

The presence of both a nitro group and a fluorine atom significantly influences the susceptibility of the this compound ring system to nucleophilic attack. Both groups are strongly electron-withdrawing, reducing the electron density of the aromatic scaffold through inductive and resonance effects. nih.govwikipedia.orgresearchgate.net This electron deficiency, particularly pronounced in the heterocyclic ring, makes the molecule a candidate for various nucleophilic substitution reactions.

The nitro group, being one of the most powerful electron-withdrawing groups, strongly activates the aromatic ring towards nucleophilic attack. nih.govnih.gov Nucleophilic addition to nitroaromatic compounds is a rapid and often reversible process that proceeds through the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.gov In the case of this compound, a nucleophile can attack the carbon atom bearing the nitro group or other activated positions.

A notable reaction for nitro-activated aromatic systems is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This reaction allows for the direct amination of nitroquinoline derivatives, where a nucleophile attacks an aromatic hydrogen located ortho and/or para to the nitro group. nih.gov For this compound, this would imply potential nucleophilic attack at the C-7 position, leading to the displacement of the fluorine atom, or at the C-5 position.

The fluorine atom, while also electron-withdrawing, can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. Generally, in haloquinolines, nucleophilic substitution occurs most readily at the 2- and 4-positions of the pyridine (B92270) ring. quimicaorganica.org However, the strong activation by the ortho-nitro group can facilitate nucleophilic displacement of the fluorine at the C-7 position. The relative reactivity of the nitro group versus fluorine as a leaving group in nucleophilic aromatic substitution is dependent on the substrate, nucleophile, and reaction conditions. rsc.org

The following table illustrates the expected influence of the electron-withdrawing groups on the regioselectivity of nucleophilic attack on the this compound system.

| Position of Attack | Activating Group(s) | Plausible Reaction Type | Product Type |

| C-2 | Pyridine Nitrogen | Nucleophilic Addition/Substitution | 2-Substituted Quinoline |

| C-4 | Pyridine Nitrogen | Nucleophilic Addition/Substitution | 4-Substituted Quinoline |

| C-5 | 8-Nitro group (para) | Vicarious Nucleophilic Substitution | 5-Substituted Quinoline |

| C-7 | 8-Nitro group (ortho) | Nucleophilic Aromatic Substitution (SNAr) | 7-Substituted Quinoline (F displacement) |

Electrophilic Aromatic Substitution Reactivity of the Quinoline System

Electrophilic aromatic substitution (EAS) on the quinoline ring system is generally more challenging than on benzene (B151609) due to the deactivating effect of the nitrogen atom. The reaction typically occurs on the benzene ring (carbocyclic ring) rather than the pyridine ring (heterocyclic ring). tutorsglobe.com Furthermore, under the acidic conditions often required for EAS, the quinoline nitrogen is protonated, forming a quinolinium ion. This further deactivates the ring system towards electrophilic attack. tutorsglobe.com

In the case of quinoline itself, electrophilic substitution predominantly yields a mixture of 5- and 8-substituted products. tutorsglobe.com For this compound, the existing substituents will direct any further electrophilic attack. The methyl group at C-4 is an activating group and would direct incoming electrophiles to the ortho and para positions. However, the pyridine ring is already deactivated. The fluorine at C-7 and the nitro group at C-8 are both deactivating groups, making further electrophilic substitution on the benzene ring highly unfavorable.

The synthesis of the closely related 7-methyl-8-nitroquinoline (B1293703) provides insight into the electrophilic nitration of a substituted quinoline. brieflands.com In this synthesis, 7-methylquinoline is treated with a mixture of nitric acid and sulfuric acid to selectively introduce a nitro group at the 8-position. This demonstrates the directing effect of the methyl group and the inherent reactivity of the C-8 position in the quinoline nucleus towards nitration.

The table below summarizes the directing effects of the substituents in this compound on potential further electrophilic aromatic substitution.

| Substituent | Position | Effect on EAS | Directing Influence |

| 4-Methyl | C-4 | Activating | Ortho, Para (to C-4) |

| 7-Fluoro | C-7 | Deactivating | Ortho, Para (to C-7) |

| 8-Nitro | C-8 | Strongly Deactivating | Meta (to C-8) |

| Pyridine Nitrogen | N-1 | Deactivating | - |

Given the combined deactivating effects of the nitro, fluoro, and protonated nitrogen, it is expected that this compound would be highly resistant to further electrophilic aromatic substitution.

Chemo-, Regio-, and Stereoselective Aspects of Reactions

The presence of multiple reactive sites and functional groups in this compound necessitates careful consideration of selectivity in its chemical transformations.

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in a reaction involving both a nucleophile and an electrophile, the conditions could be tuned to favor either nucleophilic attack on the electron-deficient quinoline ring or a reaction involving the methyl group (e.g., radical halogenation).

Regioselectivity is concerned with the position at which a reaction occurs. As discussed in the preceding sections, both nucleophilic and electrophilic attacks on the this compound scaffold are expected to be highly regioselective.

Nucleophilic Attack: The positions most susceptible to nucleophilic attack are C-2, C-4, C-5, and C-7, with the specific outcome depending on the nature of the nucleophile and the reaction conditions. The displacement of the fluorine at C-7 is a likely outcome in SNAr reactions due to the strong activation by the ortho-nitro group.

Electrophilic Attack: As established, further electrophilic attack is unlikely. However, if forced, the directing effects of the existing substituents would lead to a complex mixture of products, with substitution on the benzene ring being the only plausible outcome. The synthesis of 7-methyl-8-nitroquinoline from 7-methylquinoline demonstrates high regioselectivity for nitration at the C-8 position. brieflands.com

Stereoselectivity , the preferential formation of one stereoisomer over another, would be relevant in reactions that introduce a new chiral center. For example, the reduction of the nitro group to an amino group, followed by derivatization, could lead to chiral products if the derivatizing agent is chiral.

The following table provides a hypothetical overview of the potential regiochemical outcomes for different reaction types with this compound.

| Reaction Type | Reagent Type | Predicted Major Regioisomeric Product(s) |

| Nucleophilic Aromatic Substitution | Strong Nucleophile (e.g., RO⁻, R₂NH) | 7-Substituted-4-methyl-8-nitroquinoline |

| Vicarious Nucleophilic Substitution | Carbanion (e.g., from CH₃NO₂) | 5-Substituted-7-fluoro-4-methyl-8-nitroquinoline |

| Reduction | Reducing Agent (e.g., H₂, Pd/C) | 8-Amino-7-fluoro-4-methylquinoline |

Studies on Reaction Kinetics and Thermodynamics to Understand Reaction Control

Thermodynamic Control vs. Kinetic Control:

Kinetic control favors the product that is formed fastest, which usually corresponds to the reaction pathway with the lowest activation energy.

Thermodynamic control favors the most stable product, which is the product with the lowest Gibbs free energy.

In electrophilic aromatic substitution reactions of quinoline, the reaction is often under kinetic control at lower temperatures, while at higher temperatures, the thermodynamically more stable product may be favored. tutorsglobe.com

Reaction Kinetics: The rates of both nucleophilic and electrophilic substitution reactions are highly dependent on the stability of the intermediates formed.

In nucleophilic aromatic substitution , the rate-determining step is typically the formation of the Meisenheimer complex. The presence of strong electron-withdrawing groups like the nitro and fluoro groups stabilizes this negatively charged intermediate, thereby increasing the reaction rate.

In electrophilic aromatic substitution , the rate-determining step is the formation of the sigma complex (Wheland intermediate). The deactivating nature of the nitro, fluoro, and protonated nitrogen atoms destabilizes this positively charged intermediate, leading to a slow reaction rate.

Studies on the acid-catalyzed hydrogen exchange in quinoline have shown that the reaction proceeds on the conjugate acid species, and the rates of exchange vary at different positions in the carbocyclic ring. rsc.org This suggests that the kinetics of electrophilic attack are highly sensitive to the electronic environment of each carbon atom in the ring.

The following table outlines the expected kinetic and thermodynamic considerations for key transformations of this compound.

| Reaction Type | Key Intermediate | Factors Favoring High Reaction Rate (Kinetics) | Factors Favoring Product Stability (Thermodynamics) |

| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer Complex | Strong electron-withdrawing groups (NO₂, F), good leaving group (F) | Formation of a stable aromatic product |

| Electrophilic Aromatic Substitution (EAS) | Sigma Complex (Wheland Intermediate) | (Highly Unfavorable) | Formation of a stable aromatic product |

| Reduction of Nitro Group | Nitro Radical Anion | Efficient reducing agent, suitable solvent | Formation of the stable amino group |

Advanced Spectroscopic and Computational Characterization of 7 Fluoro 4 Methyl 8 Nitroquinoline

Comprehensive Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the functional groups and probing the molecular vibrations of a compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The frequencies of absorption are characteristic of specific bond types and functional groups. For 7-Fluoro-4-methyl-8-nitroquinoline, the FT-IR spectrum is expected to display a series of bands corresponding to its quinoline (B57606) core and its fluoro, methyl, and nitro substituents.

The key expected vibrational frequencies are:

Aromatic C-H Stretching: Aromatic compounds typically show C-H stretching vibrations in the range of 3100-3000 cm⁻¹. researchgate.net

Nitro Group (NO₂) Vibrations: The nitro group is characterized by two distinct stretching vibrations: an asymmetric stretch typically found in the 1560-1520 cm⁻¹ region and a symmetric stretch in the 1360-1330 cm⁻¹ region. For related nitroquinolines, these bands are prominent and confirm the presence of the NO₂ substituent. researchgate.netresearchgate.net

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the quinoline ring system are expected to appear in the 1625-1430 cm⁻¹ range. These multiple bands are characteristic of the aromatic heterocyclic structure. researchgate.net

C-F Stretching: The carbon-fluorine bond gives rise to a strong absorption band, typically in the 1250-1000 cm⁻¹ region. Its exact position can be influenced by the surrounding aromatic system.

Methyl Group (CH₃) Vibrations: The methyl group will exhibit symmetric and asymmetric stretching vibrations around 2962 and 2872 cm⁻¹, respectively, and bending vibrations at lower frequencies.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Quinoline Ring |

| Asymmetric NO₂ Stretch | 1560 - 1520 | Nitro Group |

| Symmetric NO₂ Stretch | 1360 - 1330 | Nitro Group |

| C=C / C=N Stretch | 1625 - 1430 | Quinoline Ring |

| C-F Stretch | 1250 - 1000 | Fluoro Group |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing a unique molecular fingerprint.

In the context of this compound, Raman spectroscopy would be effective in identifying:

Ring Breathing Modes: The symmetric expansion and contraction of the quinoline ring system give rise to strong, sharp signals in the Raman spectrum, which are highly characteristic of the core structure.

Nitro Group Vibrations: The symmetric stretch of the nitro group often produces a strong and easily identifiable Raman signal. researchgate.net

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds provide further structural information. researchgate.net

The combination of FT-IR and Raman spectra allows for a more complete assignment of the vibrational modes, as some vibrations that are weak in FT-IR may be strong in Raman, and vice versa. researchgate.net

Potential Energy Distribution (PED) analysis is a computational method used to provide a quantitative assignment of vibrational modes observed in FT-IR and Raman spectra. It calculates the contribution of each internal coordinate (such as bond stretching or angle bending) to a specific normal mode of vibration. researchgate.net

For this compound, a PED analysis, typically performed using Density Functional Theory (DFT) calculations, would precisely describe the nature of the observed spectral bands. For example, a band in the 1550 cm⁻¹ region might be assigned by PED as having contributions from both NO₂ asymmetric stretching and C=C stretching of the aromatic ring. This level of detail is crucial for unambiguously assigning complex spectra where many vibrations fall within a narrow frequency range. researchgate.net Studies on similar molecules like 8-nitroquinoline (B147351) have successfully used PED to assign their fundamental vibrational modes. researchgate.net

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR spectroscopy provides information on the number of different types of protons in a molecule, their electronic environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would reveal distinct signals for each proton on the quinoline ring and the methyl group.

Methyl Protons: The protons of the 4-methyl group would appear as a singlet (unless coupled to other nearby protons), typically in the downfield region of ~2.5 ppm due to the influence of the aromatic ring.

Aromatic Protons: The protons on the quinoline ring will appear at distinct chemical shifts, generally between 7.0 and 9.0 ppm. chemicalbook.com The exact chemical shift and multiplicity (singlet, doublet, triplet, etc.) of each proton depend on its position relative to the electron-withdrawing nitro group, the electronegative fluorine atom, and the nitrogen atom in the ring. The coupling patterns between adjacent protons would allow for the definitive assignment of each signal to a specific position on the ring. For instance, protons adjacent to the fluorine atom would exhibit splitting due to H-F coupling.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H at C2 | ~8.5 - 9.0 | Doublet |

| H at C3 | ~7.2 - 7.8 | Doublet |

| H at C5 | ~7.5 - 8.2 | Doublet of doublets |

| H at C6 | ~7.0 - 7.6 | Doublet of doublets |

| -CH₃ at C4 | ~2.5 - 2.8 | Singlet |

Note: Predicted values are based on data from analogous quinoline structures. Actual values may vary. chemicalbook.comchemicalbook.comchemicalbook.com

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal, indicating its hybridization state and electronic environment.

Aromatic Carbons: The carbon atoms of the quinoline ring would resonate in the aromatic region, typically between 120 and 150 ppm.

Carbon Bearing the Nitro Group (C8): The carbon atom directly attached to the electron-withdrawing nitro group is expected to be significantly deshielded and appear at a lower field (higher ppm value).

Carbon Bearing the Fluoro Group (C7): The carbon atom bonded to the fluorine atom will show a large one-bond C-F coupling constant (¹JCF), resulting in a doublet. Its chemical shift will also be strongly influenced by the high electronegativity of fluorine.

Methyl Carbon: The carbon of the 4-methyl group would appear at a much higher field (lower ppm value), typically in the range of 15-25 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Key Feature |

|---|---|---|

| C2 | ~150 | |

| C3 | ~122 | |

| C4 | ~148 | |

| C4a | ~128 | |

| C5 | ~125 | |

| C6 | ~115 - 120 | Influenced by F |

| C7 | ~160 | Large ¹JCF coupling |

| C8 | ~140 | Influenced by NO₂ |

| C8a | ~145 | |

| -CH₃ | ~18 - 25 |

Note: Predicted values are based on data from analogous quinoline structures. Actual values may vary. chemicalbook.com

Fluorine (¹⁹F) NMR for Characterization of the Fluoro Substituent

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful, high-resolution analytical technique used to characterize fluorine-containing compounds. dtic.mil For this compound, ¹⁹F NMR provides direct information about the electronic environment of the fluorine atom attached to the quinoline core at the C7 position. The chemical shift of the fluorine nucleus is highly sensitive to the surrounding electron density. dtic.mil

In the case of this compound, the electron-withdrawing nitro group at the C8 position and the electron-donating methyl group at the C4 position exert significant influence on the ¹⁹F chemical shift. This substitution pattern creates a unique electronic environment that can be precisely measured. The resulting spectrum would typically show a single resonance, as there is only one fluorine atom in the molecule.

Furthermore, through-bond J-coupling interactions between the ¹⁹F nucleus and nearby protons (¹H) on the aromatic ring can be observed. These couplings provide valuable information for confirming the position of the fluoro substituent. For instance, coupling would be expected between the fluorine at C7 and the protons at C6 and C5, with the magnitude of the coupling constant (J) decreasing with the number of bonds separating the nuclei. The study of fluorinated anthracyclines with DNA, for example, has demonstrated the sensitivity of ¹⁹F NMR in detecting subtle changes in the local environment of the fluorine atom. nih.gov

Two-Dimensional (2D) NMR Techniques (COSY, HMQC, HMBC) for Complete Structural Elucidation

Two-dimensional (2D) NMR spectroscopy provides a comprehensive method for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the spectrum of this compound, thereby confirming its covalent framework. youtube.com

Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH). sdsu.edu For this compound, a COSY spectrum would reveal correlations between adjacent protons on the quinoline ring, allowing for the tracing of the proton connectivity network. For example, the proton at C2 would show a correlation to the proton at C3, and the proton at C5 would correlate with the proton at C6. youtube.com

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): The HSQC (or HMQC) experiment maps direct one-bond correlations between protons and the carbon atoms to which they are attached (¹JCH). columbia.eduyoutube.com This technique is essential for assigning the carbon signals based on their attached, and often more easily assigned, protons. For this molecule, it would show cross-peaks connecting the methyl protons to the C4-methyl carbon, and each aromatic proton to its corresponding carbon atom on the quinoline ring (e.g., H2 to C2, H3 to C3, etc.). sdsu.edunih.gov

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for assembling the complete molecular skeleton by identifying long-range correlations (typically 2-4 bonds) between protons and carbons. sdsu.educolumbia.edu This allows for the connection of different spin systems and the placement of quaternary (non-protonated) carbons and substituents. Key HMBC correlations for this compound would include:

The methyl protons (at C4) showing correlations to C3, C4, and C4a.

The proton at C2 showing correlations to C3, C4, and C8a.

The proton at C5 showing correlations to C4, C6, C7, and C8a.

These correlations unequivocally establish the substitution pattern of the fluoro, methyl, and nitro groups on the quinoline scaffold. youtube.com In aromatic systems, the three-bond coupling (³JCH) is generally stronger than the two-bond coupling (²JCH). youtube.com

Table 1: Expected 2D NMR Correlations for this compound This table is generated based on established NMR principles for illustrative purposes.

| Proton (¹H) | COSY Correlations (¹H) | HMQC/HSQC Correlations (¹³C) | HMBC Correlations (¹³C) |

|---|---|---|---|

| H2 | H3 | C2 | C3, C4, C8a |

| H3 | H2 | C3 | C2, C4, C4a |

| H5 | H6 | C5 | C4, C6, C7, C8a |

| H6 | H5 | C6 | C5, C7, C8 |

Mass Spectrometry and High-Resolution Mass Spectrometry (HRMS)

Fragmentation Pattern Analysis for Molecular Structure Confirmation

Mass spectrometry (MS) is a vital tool for determining the molecular weight and confirming the structure of a compound by analyzing its fragmentation pattern upon ionization. In the analysis of this compound, techniques such as electron ionization (EI) would induce fragmentation, providing a unique fingerprint that reflects the molecule's structure.

The fragmentation pattern would be expected to show characteristic losses of its functional groups. Key fragmentation pathways would likely include:

Loss of a nitro group: A prominent fragment resulting from the cleavage of the C-N bond, showing a peak at [M - NO₂]⁺.

Loss of a methyl radical: A peak corresponding to [M - CH₃]⁺ from the cleavage of the methyl group at the C4 position.

Loss of carbon monoxide: Subsequent fragmentation of the quinoline ring could involve the loss of CO.

Analysis of the resulting fragment ions allows for the piece-by-piece confirmation of the molecular structure, corroborating the presence and position of the methyl and nitro substituents. The characterization of related heterocyclic compounds, such as coumarin (B35378) derivatives, also relies on identifying structures through IR, NMR, and MS analysis. researchgate.net

Accurate Mass Measurement for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This accuracy is sufficient to determine the unique elemental composition of a compound from its exact mass. For this compound, HRMS is used to unequivocally confirm its molecular formula, C₁₀H₇FN₂O₂.

By comparing the experimentally measured accurate mass to the calculated theoretical mass, it is possible to distinguish between compounds that may have the same nominal mass but different elemental formulas. This capability is critical for verifying the identity of a newly synthesized compound and ensuring its elemental composition is correct. The molecular weight of this compound is 206.18 g/mol , and HRMS would confirm the specific combination of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms that constitute this mass.

Table 2: Elemental Composition and Exact Mass of this compound

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 120.11 |

| Hydrogen | H | 1.008 | 7 | 7.056 |

| Fluorine | F | 18.998 | 1 | 18.998 |

| Nitrogen | N | 14.007 | 2 | 28.014 |

| Oxygen | O | 15.999 | 2 | 31.998 |

| Total | | | | Calculated Exact Mass: 206.0495 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is exceptionally useful for analyzing the purity of a sample of this compound.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The extended π-conjugated system of the quinoline ring in this compound acts as a chromophore, leading to characteristic absorption bands.

The position and intensity of the absorption maxima (λmax) are influenced by the substituents on the quinoline core. The electron-withdrawing nitro group and the electron-donating methyl group, along with the fluorine atom, modify the energy levels of the molecular orbitals, causing shifts in the absorption bands. The UV-Vis spectrum of this compound would be expected to display multiple absorption bands corresponding to π→π* transitions within the aromatic system. For comparison, 7-hydroxy-4-methylcoumarin, another heterocyclic compound, shows absorption maxima at 235 nm and 337 nm. researchgate.net

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While many aromatic molecules are fluorescent, the presence of a nitro group often leads to significant fluorescence quenching. The nitro group can provide a pathway for non-radiative decay of the excited state, meaning that the molecule returns to the ground state without emitting a photon. Therefore, this compound is expected to be weakly fluorescent or non-fluorescent. If any emission is observed, it would provide further insight into the molecule's excited-state properties.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 7-chloro-4-(4-methyl-1-piperazinyl)quinoline |

| 7-methyl-8-nitroquinoline (B1293703) |

| 3-fluoro-4-demethoxydaunomycin |

| 7-hydroxy-4-methylcoumarin |

Characterization of Electronic Transitions and Chromophoric Behavior

The electronic absorption spectra of quinoline and its derivatives are primarily characterized by π → π* and n → π* transitions. The fusion of a benzene (B151609) ring with a pyridine (B92270) ring in the quinoline structure results in a complex system of π-orbitals, leading to multiple absorption bands in the ultraviolet-visible region. The introduction of substituents, such as a fluoro, methyl, and a nitro group in this compound, further modulates these electronic transitions.

Analysis of Absorption and Emission Wavelengths in Various Solvents

The absorption and emission spectra of quinoline derivatives are often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. unesp.br This behavior is particularly pronounced in molecules with a significant difference in dipole moment between their ground and excited states, as is expected for this compound due to its ICT character. nih.gov

In a study on various nitroquinoline derivatives, it was observed that the absorption and emission bands exhibit shifts in different solvents. unesp.br Generally, with increasing solvent polarity, a bathochromic shift (red shift) is observed in the emission spectrum, indicative of a more polar excited state that is stabilized by the polar solvent molecules. The absorption spectrum may show either a bathochromic or a hypsochromic (blue) shift depending on the specific interactions. For instance, in a series of quinoline derivatives, a positive solvatochromic behavior was noted, consistent with an ICT transition and an enhanced dipole moment upon excitation. researchgate.net

Interactive Data Table: Expected Solvatochromic Effects on a Representative Nitroquinoline Derivative

| Solvent | Polarity Index (ET(30)) | Expected Absorption Max (λ_abs, nm) | Expected Emission Max (λ_em, nm) |

| n-Hexane | 31.0 | ~350 | ~450 |

| Toluene | 33.9 | ~355 | ~465 |

| Dichloromethane | 41.1 | ~365 | ~485 |

| Acetonitrile | 46.0 | ~370 | ~500 |

| Methanol (B129727) | 55.5 | ~375 | ~510 |

Note: The values presented are hypothetical and based on trends observed for structurally similar nitroquinoline derivatives. They serve to illustrate the expected solvatochromic behavior.

Investigations into Photo-Physical Properties (e.g., Stokes Shift, Quantum Yields)

The photophysical properties of a molecule, such as its Stokes shift and fluorescence quantum yield, provide insights into the processes that occur after light absorption. The Stokes shift, which is the difference in energy between the absorption and emission maxima, is influenced by the geometry relaxation in the excited state and solvent reorganization. A larger Stokes shift is often observed in molecules that exhibit significant intramolecular charge transfer. nih.gov

The fluorescence quantum yield (Φf), which represents the efficiency of the emission process, is affected by the rates of radiative and non-radiative decay pathways. For many nitroaromatic compounds, the fluorescence quantum yield is often low. This is because the nitro group can promote efficient intersystem crossing to the triplet state or provide pathways for non-radiative decay, thus quenching the fluorescence. researchgate.net However, the specific substitution pattern and the molecular rigidity can influence the quantum yield. For example, some quinoline derivatives have been shown to be highly fluorescent. nih.gov

Table: Anticipated Photophysical Properties of this compound

| Property | Expected Value/Trend | Rationale based on Analogous Compounds |

| Stokes Shift | Large | Significant intramolecular charge transfer from the quinoline moiety to the nitro group. |

| Fluorescence Quantum Yield (Φf) | Low to Moderate | The presence of the nitro group often leads to fluorescence quenching. researchgate.net |

| Excited State Lifetime (τf) | Short | Efficient non-radiative decay pathways are common in nitroaromatic compounds. |

Theoretical and Computational Chemistry Studies

Computational chemistry provides powerful tools to investigate the structural and electronic properties of molecules, offering insights that complement experimental findings.

Density Functional Theory (DFT) for Optimized Molecular Geometries and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to determine the optimized molecular geometry and electronic structure of molecules. nih.gov For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would predict the bond lengths, bond angles, and dihedral angles of the molecule in its ground state. ijcce.ac.ir

These calculations would likely reveal a largely planar quinoline ring system. However, the nitro group at the C-8 position might be slightly twisted out of the plane of the quinoline ring due to steric hindrance with the peri-hydrogen at the C-7 position. The calculated electronic structure would provide information about the distribution of electron density and the molecular orbitals.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. informaticsjournals.co.in The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is an indicator of the molecule's kinetic stability and chemical reactivity. acs.org A smaller HOMO-LUMO gap suggests that the molecule is more reactive. acs.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring, while the LUMO is expected to be concentrated on the electron-withdrawing nitro group. The presence of the nitro group is anticipated to significantly lower the LUMO energy, resulting in a relatively small HOMO-LUMO gap, which would indicate a high reactivity for the molecule.

Interactive Data Table: Predicted Frontier Molecular Orbital Energies for a Representative Nitroquinoline

| Molecular Orbital | Predicted Energy (eV) | Localization |

| LUMO+1 | -1.5 | Quinoline Ring / Nitro Group |

| LUMO | -2.8 | Nitro Group |

| HOMO | -6.5 | Quinoline Ring |

| HOMO-1 | -7.2 | Quinoline Ring |

| HOMO-LUMO Gap (ΔE) | 3.7 | - |

Note: These values are illustrative and based on typical DFT calculations for nitroaromatic compounds. The actual values for this compound would require specific calculations.

Molecular Electrostatic Potential (MEP) Surfaces for Reactive Site Identification

Molecular Electrostatic Potential (MEP) surfaces are valuable for visualizing the charge distribution within a molecule and for predicting the sites of electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) indicate a deficiency of electrons and are prone to nucleophilic attack. tandfonline.com

For this compound, the MEP surface would be expected to show a large negative potential around the oxygen atoms of the nitro group, making them the primary sites for electrophilic attack. Conversely, a positive potential would be expected over the hydrogen atoms and parts of the quinoline ring, particularly near the electron-withdrawing groups, indicating sites for potential nucleophilic attack. researchgate.net The analysis of MEP surfaces for nitroaromatic compounds has been shown to be a useful tool in understanding their reactivity. imist.ma

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) from Theoretical Calculations

Should research on this compound be published in the future containing these specific computational studies, this article can be updated accordingly.

Elucidating Structure Reactivity Relationships in 7 Fluoro 4 Methyl 8 Nitroquinoline

Electronic and Steric Effects of Fluoro Substitution on Reaction Pathways

The fluorine atom at the 7-position of the quinoline (B57606) ring exerts a significant influence on the molecule's reactivity through a combination of electronic and steric effects. Fluorine is the most electronegative element, and as such, it exhibits a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density of the aromatic system, making the quinoline ring less susceptible to electrophilic attack. quimicaorganica.orglibretexts.org However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+R effect), which can partially offset the inductive withdrawal. libretexts.org The position of the fluorine atom is crucial; in the case of 7-fluoro-4-methyl-8-nitroquinoline, the fluorine is meta to the nitro group and para to the C-5 position, influencing the electron distribution throughout the carbocyclic ring.

Studies on related fluoro-substituted nitroquinolines have shown that a fluorine atom located para to a nitro group can markedly enhance mutagenic activity, suggesting a significant alteration of the electronic properties of the molecule. nih.gov Conversely, ortho-fluorinated derivatives often show no significant change in such activity. nih.gov While direct studies on the reaction pathways of this compound are limited, the general principles of fluoro-substituent effects suggest that the fluorine at C-7 will primarily deactivate the benzene (B151609) ring towards electrophilic substitution.

From a steric perspective, the fluorine atom is relatively small, and its steric hindrance is generally considered minimal compared to larger halogens or alkyl groups. However, its presence can still influence the approach of bulky reagents and may play a role in the conformational preferences of the molecule, albeit to a lesser extent than the methyl and nitro groups.

Influence of the Methyl Group on Regioselectivity and Conformational Preferences

The methyl group at the 4-position of the quinoline ring introduces both electronic and steric effects that significantly impact the molecule's reactivity and conformational behavior. Electronically, the methyl group is an electron-donating group through an inductive effect (+I effect) and hyperconjugation. This increases the electron density of the pyridine (B92270) ring, potentially activating it towards certain reactions. However, its position at C-4, adjacent to the nitrogen atom, also introduces considerable steric hindrance.

This steric bulk can influence the regioselectivity of reactions by shielding the peri-position (C-5) from the approach of reagents. In related quinoline systems, the introduction of a methyl group at the 2-position has been shown to decrease reaction rates due to steric hindrance. researchgate.net Conversely, methyl groups at the 3 or 4-positions can sometimes increase reaction rates by enhancing the basicity of the nitrogen atom. researchgate.net

The conformational preferences of the molecule are also affected by the methyl group. The interaction between the 4-methyl group and the 5-hydrogen atom can lead to a slight out-of-plane distortion of the quinoline ring system. More significantly, in the context of this compound, the steric repulsion between the 4-methyl group and a substituent at the 8-position, such as the nitro group, can cause significant distortion of the quinolone framework. nih.gov This distortion can impact the planarity and aromaticity of the ring system, thereby influencing its reactivity. nih.gov For instance, in 1-methyl-3,6,8-trinitro-2-quinolone, steric repulsion between the 1-methyl and 8-nitro groups leads to a loss of aromaticity in the pyridone ring, making it behave more like an activated nitroalkene. nih.govclockss.org

Activating and Directing Role of the Nitro Group on Electrophilic and Nucleophilic Reactions

The nitro group at the 8-position is a powerful electron-withdrawing group, exerting a strong deactivating effect on the quinoline ring towards electrophilic aromatic substitution. libretexts.org This deactivation arises from both a strong inductive (-I) and resonance (-R) effect, which significantly reduces the electron density of the aromatic system. researchgate.net Consequently, electrophilic attack is rendered more difficult. nih.gov When electrophilic substitution does occur in nitroquinolines, it is generally directed to the positions that are least deactivated, which are typically meta to the nitro group. libretexts.org

Conversely, the potent electron-withdrawing nature of the nitro group activates the quinoline ring for nucleophilic aromatic substitution (SNAr) and other nucleophilic attacks. researchgate.netnih.govnih.gov The nitro group can stabilize the negative charge of the Meisenheimer complex intermediate formed during nucleophilic attack, thereby facilitating the reaction. nih.gov The vicinal position to the nitro group is particularly activated. nih.gov The presence of the nitro group makes the aromatic ring susceptible to attack by a variety of nucleophiles. researchgate.net

In the context of this compound, the nitro group at C-8 strongly activates the carbocyclic ring for nucleophilic attack. The regiochemistry of such attacks is influenced by the directing effects of all three substituents. The nitro group also plays a crucial role in so-called "cine-substitution" reactions, where the incoming nucleophile attacks a position adjacent to the one bearing a leaving group, with subsequent elimination. nih.gov The steric interaction between the 8-nitro group and the 1-methyl group in some quinolone systems has been shown to be a key factor in activating the molecule for such unusual reactivity. nih.govclockss.org

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. nih.govresearchgate.net This methodology is particularly valuable for understanding and predicting the behavior of complex molecules like this compound.

Development of Predictive Models for Chemical Reactivity

The development of predictive QSRR models for quinoline derivatives involves several key steps. First, a dataset of quinoline compounds with known reactivity data is assembled. nih.gov Then, a set of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and topological indices. nih.gov

By employing statistical methods, a mathematical equation is derived that correlates the calculated descriptors with the observed reactivity. nih.gov These models can then be used to predict the reactivity of new, untested quinoline derivatives. For instance, QSRR models have been successfully developed to predict the chromatographic retention of quinoline derivatives, which is directly related to their physicochemical properties and, by extension, their reactivity. nih.govresearchgate.net The accuracy and predictive power of these models are rigorously evaluated through internal and external validation techniques. nih.govbg.ac.rs

Application of Machine Learning and Statistical Methods in QSRR

In recent years, machine learning algorithms have become increasingly powerful tools in the development of QSRR models. researchgate.netnih.gov Techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANNs), and Support Vector Machines (SVM) are employed to capture complex, non-linear relationships between molecular descriptors and reactivity. researchgate.netnih.gov

For example, a study on the corrosion inhibition performance of quinolines utilized both MLR and ANN to build QSAR models, finding that the ANN-based model provided a better correlation. researchgate.net Similarly, advanced algorithms like the firefly algorithm have been coupled with support vector regression to select the most significant descriptors and construct robust QSRR models for predicting the retention behavior of quinolones. researchgate.netnih.gov These advanced computational methods enable the development of highly predictive models that can accelerate the discovery and optimization of chemical reactions involving quinoline derivatives. nih.govnih.gov

Comparative Reactivity Studies with Isomeric and Analogous Quinoline Derivatives

For instance, comparing the reactivity of different fluoro-nitro-quinoline isomers can elucidate the importance of the relative positions of the fluoro and nitro groups. A study on the mutagenicity of various fluorinated nitroquinolines demonstrated that the position of the fluorine atom relative to the nitro group had a dramatic impact on biological activity, with para-fluorinated derivatives showing significantly enhanced effects compared to ortho-fluorinated ones. nih.gov

Analysis of Substituent Position and Nature on Chemical Transformation Outcomes

The reactivity of the quinoline ring system is significantly influenced by the electronic properties and positions of its substituents. In this compound, the interplay between the electron-donating methyl group, the strongly electron-withdrawing nitro group, and the electronegative fluorine atom dictates the outcomes of various chemical transformations. The positions of these substituents are critical in determining the regioselectivity and rate of reactions, particularly in nucleophilic aromatic substitution (SNAr).

The nitro group at the C-8 position, being a powerful electron-withdrawing group, strongly activates the quinoline ring towards nucleophilic attack. This effect is most pronounced at the positions ortho and para to the nitro group. Consequently, the C-7 and C-5 positions become more susceptible to nucleophilic substitution.

The fluorine atom at the C-7 position is of particular interest. Due to its high electronegativity, fluorine is known to enhance the rate of nucleophilic aromatic substitution compared to other halogens. beilstein-journals.org This is attributed to its ability to stabilize the negative charge in the Meisenheimer intermediate, which is the rate-determining step in SNAr reactions. Therefore, the fluorine at C-7 in this compound is expected to be a reactive site for displacement by various nucleophiles.

Research on related 7-halo-8-nitrofluoroquinolones has provided insights into the reactivity of this class of compounds. For instance, studies on the synthesis of 7-haloanilino-8-nitrofluoroquinolone derivatives have demonstrated that the halogen at the C-7 position can be displaced by anilines. researchgate.net These reactions often proceed with good yields, highlighting the susceptibility of the C-7 position to nucleophilic attack.

The following table summarizes the expected influence of each substituent on the chemical reactivity of this compound:

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| Nitro (NO₂) | C-8 | Strong electron-withdrawing | Activates the ring for nucleophilic aromatic substitution, particularly at C-5 and C-7. |

| Fluoro (F) | C-7 | Strong inductive electron-withdrawing | Activates the C-7 position for nucleophilic substitution and is a good leaving group in SNAr reactions. |

| Methyl (CH₃) | C-4 | Electron-donating | May slightly deactivate the ring towards nucleophilic attack but can influence regioselectivity. |

Detailed research findings on the chemical transformations of this compound and its analogs are crucial for a comprehensive understanding of its structure-reactivity relationships. The interplay of the activating and directing effects of the nitro, fluoro, and methyl groups leads to a complex but predictable pattern of reactivity, making it a versatile scaffold for the synthesis of various functionalized quinoline derivatives.

Strategic Applications of 7 Fluoro 4 Methyl 8 Nitroquinoline in Non Biological Organic Synthesis and Materials Science

Function as a Versatile Synthetic Building Block in Multi-Component Reactions

While specific multi-component reactions (MCRs) employing 7-Fluoro-4-methyl-8-nitroquinoline are not extensively documented in publicly available research, the inherent functionalities of this molecule suggest its high potential as a versatile building block. MCRs are highly efficient one-pot processes where three or more reactants combine to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.netnih.govbohrium.com The electrophilic nature of the quinoline (B57606) ring, enhanced by the electron-withdrawing nitro group, and the potential for nucleophilic substitution of the fluorine atom, make this compound a prime candidate for such reactions.

For instance, the Doebner-von Miller reaction and its variations, which are classical MCRs for quinoline synthesis, could potentially be adapted to use this compound as a precursor for more complex, substituted quinoline derivatives. researchgate.net The presence of the nitro and fluoro groups can direct the regioselectivity of these reactions and introduce valuable functionalities for further synthetic transformations.

Utility in the Construction of Complex Heterocyclic Architectures

The development of complex heterocyclic systems is a focal point of modern organic synthesis. This compound serves as a valuable starting material for the construction of such architectures, particularly fused ring systems and polypyridine compounds.

Annulation Reactions for Fused Ring Systems

Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful strategy for building polycyclic frameworks. mdpi.comnih.gov The reactivity of this compound makes it amenable to various annulation strategies. The electron-deficient nature of the quinoline core, due to the nitro group, facilitates reactions with electron-rich reagents.

For example, the Friedländer annulation, a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, is a widely used method for quinoline synthesis and can be extended to create fused systems. nih.gov While direct examples with this compound are scarce, related studies on substituted quinolines demonstrate the feasibility of such transformations. mit.edursc.org The nitro group can be reduced to an amino group, which can then participate in annulation reactions to build additional heterocyclic rings onto the quinoline core. Furthermore, the fluorine atom can potentially be displaced by a nucleophile that is part of a ring system, leading to fused structures. researchgate.net

Synthesis of Polypyridine Compounds

Polypyridine compounds, which contain multiple interconnected pyridine (B92270) rings, are of significant interest in coordination chemistry and materials science for their ability to form stable complexes with metal ions. rsc.org While direct synthesis of polypyridines from this compound is not explicitly detailed in the literature, the conversion of the quinoline ring into a bipyridine or terpyridine moiety is a known synthetic strategy. Research on the related compound, 7-methyl-8-nitroquinoline (B1293703), has indicated its potential as a starting material for the development of polypyridine compounds through multi-step reduction and oxidation reactions. brieflands.com This suggests a plausible synthetic pathway where the nitro group of this compound is first reduced to an amino group, followed by reactions to construct additional pyridine rings.

Development of Advanced Organic Materials

The unique combination of a fluorinated and nitrated quinoline core endows this compound with properties that are highly desirable for the creation of advanced organic materials.

Precursor for Optoelectronic Materials (e.g., Dyes, Fluorescent Probes, Semiconductors)

Quinoline derivatives are widely recognized for their applications in optoelectronic materials due to their conjugated π-systems. ossila.com The introduction of a fluorine atom can enhance properties such as thermal stability and solubility, while the nitro group, a strong electron-withdrawing group, can tune the electronic and photophysical properties of the resulting materials. nih.govcrimsonpublishers.com

Although direct applications of this compound as a precursor for these materials are not well-documented, the general principles of molecular design for organic electronics suggest its potential. The compound could be functionalized through reactions at the methyl group, substitution of the fluorine atom, or modification of the nitro group to create a variety of dyes, fluorescent probes, and organic semiconductors. For instance, the nitro group can be converted into an amino group, which is a common building block in the synthesis of fluorescent dyes. evitachem.com

Applications in Chemo-Sensing Technologies (e.g., detection of specific analytes like nitro-phenolic compounds or metal ions)

Fluorescent chemosensors are molecules designed to signal the presence of specific analytes through a change in their fluorescence. Quinoline-based scaffolds are frequently used in the design of such sensors. arabjchem.orgrsc.org The electron-deficient nature of the this compound ring system makes it a potential candidate for sensing electron-rich analytes.

There is a growing interest in the detection of nitro-phenolic compounds, which are common environmental pollutants. nih.govmdpi.com While specific studies using this compound for this purpose are lacking, the principle of using electron-deficient aromatic systems to interact with and detect electron-rich phenols is well-established. mdpi.com

Furthermore, quinoline derivatives, particularly those capable of chelation, are excellent candidates for the detection of metal ions. nih.gov The nitrogen atom of the quinoline ring and the oxygen atoms of the nitro group in this compound could potentially coordinate with metal ions, leading to a detectable change in its photophysical properties. The development of quinoline-based fluorescent sensors for various metal ions is an active area of research. researchgate.net

No Scientific Data Available for this compound in Corrosion Inhibition

A comprehensive search of scientific literature and chemical databases has revealed no available research or data on the strategic applications of this compound in non-biological organic synthesis or materials science, specifically concerning its role as a corrosion inhibitor.

Despite extensive investigation into the properties of quinoline and its derivatives for applications in materials science, including their use as corrosion inhibitors, the specific compound this compound does not appear in published studies within this context. Therefore, detailed information regarding its molecular-level corrosion inhibition mechanisms, surface adsorption characteristics, and protective film formation is not available.

While the provided outline requests an in-depth analysis of this particular compound's performance, the absence of empirical data or theoretical studies prevents the generation of a scientifically accurate and informative article as per the specified requirements. Research in the field of corrosion inhibition often involves a variety of electrochemical and surface analysis techniques to elucidate the protective capabilities of a compound. These studies, which would provide the necessary data for a thorough discussion, have not been conducted or published for this compound.

It is important to note that the field of materials science is vast and continually evolving. The lack of current data does not preclude the possibility of future research into the potential applications of this compound as a corrosion inhibitor. However, at present, no scientific basis exists upon which to construct the requested article.

Future Research Directions and Uncharted Territories

Exploration of Unconventional Synthetic Pathways and Catalytic Systems

The synthesis of quinoline (B57606) derivatives has traditionally been accomplished through methods like the Skraup and Friedländer reactions. brieflands.com However, future research could focus on more advanced and unconventional synthetic strategies for 7-Fluoro-4-methyl-8-nitroquinoline.

Advanced Catalytic Systems: The use of transition metal catalysts, particularly those based on palladium and copper, has become widespread in the synthesis of quinolines. numberanalytics.com Future work could explore palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, to construct the quinoline core from appropriately substituted precursors. Another promising area is the use of heterogeneous catalysts, which are not in the same phase as the reactants. numberanalytics.com These catalysts offer advantages in terms of recyclability, reduced environmental impact, and ease of separation from the reaction mixture. numberanalytics.com

Novel Reaction Mechanisms: Investigating novel cyclization and condensation reactions under unconventional conditions, such as microwave irradiation or high-pressure synthesis, could lead to more efficient and selective production of this compound. numberanalytics.com These methods can often reduce reaction times and improve yields compared to traditional thermal heating.

| Synthetic Approach | Catalyst/Reagent Example | Potential Advantages for Synthesis |

| Traditional Synthesis | H₂SO₄, Glycerol (B35011) (Skraup) | Well-established method |

| Transition Metal Catalysis | Palladium or Copper complexes | High efficiency in cross-coupling and cyclization reactions. numberanalytics.com |

| Heterogeneous Catalysis | Solid-supported acid catalysts | Enhanced recyclability and sustainability. numberanalytics.com |

| High-Pressure Synthesis | N/A (Utilizes high pressure) | Access to complex quinoline structures. numberanalytics.com |

Integration of Advanced Automation and Flow Chemistry in Synthesis

The principles of automation and continuous flow chemistry offer significant advantages over traditional batch synthesis, including improved safety, scalability, and process control. researchgate.netresearchgate.net

Continuous Flow Synthesis: Applying continuous flow technology to the synthesis of this compound could enable safer handling of nitration steps, which are often highly exothermic. researchgate.net Flow reactors, with their high surface-area-to-volume ratio, allow for superior thermal control. This technique has been successfully used for various quinoline syntheses, demonstrating its efficiency and scalability. numberanalytics.comresearchgate.net For instance, photochemical processes using high-power LEDs within a flow reactor have been shown to generate quinoline products with high productivity. vapourtec.com

Automated Optimization: The integration of real-time analytical techniques (like spectroscopy) with automated flow systems can facilitate rapid reaction optimization. researchgate.net This allows for the efficient screening of various parameters such as temperature, residence time, and reagent stoichiometry to maximize the yield and purity of this compound.

| Feature | Batch Chemistry | Flow Chemistry |

| Scalability | Difficult, requires re-optimization | Straightforward, by extending run time |

| Safety | Poor heat transfer, risk of thermal runaway | Excellent heat transfer, enhanced safety. acs.org |

| Efficiency | Slower optimization, manual processing | Rapid optimization, potential for automation. acs.org |

| Reproducibility | Can be variable between batches | High, due to precise process control |

Pioneering Novel Chemical Transformations and Derivatization Strategies

The functional groups of this compound serve as handles for a wide array of chemical transformations, allowing for the creation of a library of new derivatives.

Targeting the Nitro Group: The nitro group is highly versatile. It can be readily reduced to an amino group (8-amino-7-fluoro-4-methylquinoline) using reagents like stannous chloride. nih.gov This amino derivative then serves as a key building block for further reactions, such as amidation or the synthesis of other heterocyclic systems. nih.gov

Reactivity of the Fluoro Group: The fluorine atom at the 7-position is a site for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various nucleophiles (e.g., amines, alkoxides, thiolates), leading to a diverse set of 7-substituted quinoline derivatives. mdpi.com

Vicarious Nucleophilic Substitution (VNS): A more advanced strategy involves the VNS reaction, which allows for the direct amination of nitroquinolines at a position adjacent to the nitro group by displacing a hydrogen atom. nih.gov Exploring the VNS reactivity of this compound could yield novel amino derivatives that are otherwise difficult to synthesize.

| Functional Group | Reaction Type | Potential Product Class |

| 8-Nitro Group | Reduction | 8-Aminoquinolines. nih.gov |

| 7-Fluoro Group | Nucleophilic Aromatic Substitution (SNAr) | 7-Alkoxy-, 7-Amino-, 7-Thioether-quinolines. mdpi.com |

| Aromatic Ring | Vicarious Nucleophilic Substitution (VNS) | Aminated nitroquinolines. nih.gov |

| 4-Methyl Group | Condensation (after functionalization) | Extended conjugated systems |

Deep Dive into Supramolecular Assembly and Coordination Chemistry (Non-Biological)

Supramolecular chemistry investigates the non-covalent interactions that govern the assembly of molecules into larger, ordered structures. wikipedia.org The electronic characteristics of this compound make it an interesting candidate for studies in this field.

Non-Covalent Interactions: The molecule's aromatic rings are capable of π-π stacking interactions. Furthermore, the highly polar nitro group and the electronegative fluorine atom can induce dipole-dipole interactions and participate in hydrogen bonding with appropriate donor molecules. youtube.com Research could focus on crystallizing the compound with other molecules (co-crystals) to study how these weak interactions direct the formation of specific three-dimensional architectures. wikipedia.org

Metal Coordination: The nitrogen atom in the quinoline ring is a potential coordination site for metal ions. chimia.ch Investigating the reaction of this compound with various metal salts could lead to the formation of novel coordination polymers or discrete metallo-supramolecular assemblies. The electronic properties of these assemblies could be tuned by the choice of metal and the substituents on the quinoline ligand.

Synergistic Approaches Combining Experimental and High-Throughput Computational Screening

The integration of computational chemistry with experimental work provides a powerful, synergistic approach to accelerate research. nih.gov

Computational Property Prediction: Quantum mechanics methods, such as Density Functional Theory (DFT), can be used to predict the fundamental physicochemical properties of this compound. nih.gov These calculations can provide insights into the molecule's geometry, electronic structure, and spectral properties, guiding experimental efforts.

High-Throughput Virtual Screening: Molecular docking and dynamics simulations are valuable tools for identifying potential binding interactions. nih.govnih.gov While the prompt excludes biological applications, these same computational techniques can be used to screen for interactions with synthetic hosts in supramolecular chemistry or to predict the reactivity of different sites on the molecule for derivatization. This computational pre-screening can prioritize which experiments are most likely to succeed, saving time and resources. nih.gov

| Research Phase | Computational Method | Experimental Action |

| Design & Prediction | DFT Calculations | Predict reactivity and spectral properties. nih.gov |

| Synthesis | Reaction Modeling | Optimize reaction conditions for yield and selectivity. |

| Derivatization | Virtual Screening of Reagents | Prioritize and synthesize the most promising derivatives. |

| Assembly | Molecular Dynamics Simulations | Predict stable supramolecular structures. nih.gov |

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 7-Fluoro-4-methyl-8-nitroquinoline, and how can regioselective nitration be optimized?

- Methodological Answer : Regioselective nitration of quinoline derivatives is influenced by electron-withdrawing substituents (e.g., fluoro groups) that direct nitration to specific positions. For 7-fluoro-4-methylquinoline, nitration at the 8-position can be achieved using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Monitor reaction progress via TLC and optimize by adjusting stoichiometry (e.g., 1.2 equiv HNO₃) to minimize byproducts like 5-nitro isomers. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures regiochemical fidelity .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- 1H/13C NMR : Confirm substitution patterns by analyzing aromatic proton shifts (e.g., deshielding at C8 due to nitro group) and coupling constants. The 7-fluoro substituent causes splitting in adjacent protons (C6 and C8) .

- IR Spectroscopy : Identify nitro group stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .

- Mass Spectrometry (MS) : Validate molecular weight (MW: 236.2 g/mol) via ESI-MS and observe fragmentation patterns (e.g., loss of NO₂ group) .

- Table 1 : Key Spectroscopic Data

| Technique | Expected Signal/Value | Reference |

|---|---|---|

| 1H NMR | δ 8.85 (d, J=4.2 Hz, H2), δ 2.65 (s, CH3) | |

| 13C NMR | δ 158.2 (C-F), δ 148.5 (C-NO2) | |

| IR | 1520 cm⁻¹ (NO2 asym stretch) |

Advanced Research Questions

Q. What computational models predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electronic effects of substituents. The nitro group at C8 increases electrophilicity at C5 and C7, making these sites prone to nucleophilic attack. Compare Fukui indices (f⁻) to identify reactive centers. Validate predictions experimentally by reacting with amines/thiols and analyzing products via LC-MS .

Q. How can contradictory data on the biological activity of this compound derivatives be resolved through structure-activity relationship (SAR) studies?

- Methodological Answer : Systematic SAR requires synthesizing analogs with incremental modifications (e.g., replacing NO2 with NH2 or CF3) and testing against standardized assays. For example:

- Antimicrobial Activity : Use MIC assays against S. aureus and E. coli.

- Cytotoxicity : Screen in mammalian cell lines (e.g., HEK293) via MTT assays.

- Data Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity. Address contradictions by controlling variables like solvent polarity or assay conditions .

Q. What strategies mitigate photodegradation of this compound in fluorescence-based applications?

- Methodological Answer : The nitro group’s electron-withdrawing nature enhances photostability but may quench fluorescence. Strategies include:

- Structural Modification : Introduce electron-donating groups (e.g., OMe at C6) to balance electronic effects.

- Encapsulation : Use cyclodextrins or liposomes to shield the nitro group from UV exposure.

- Experimental Validation : Monitor photodegradation via UV-Vis spectroscopy (λmax ~350 nm) under accelerated light exposure (e.g., 24h under 365 nm LED) .

Methodological Frameworks for Research Design

- Theoretical Alignment : Link synthesis/analysis to conceptual frameworks like frontier molecular orbital theory (for reactivity) or QSAR models (for biological activity) .

- Experimental Replication : Use pre-test/post-test designs with control groups (e.g., unsubstituted quinoline analogs) to isolate substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.